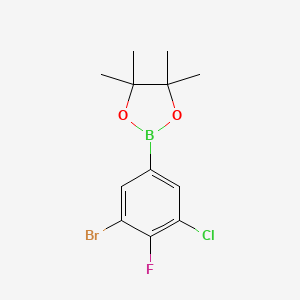

3-Bromo-5-chloro-4-fluorophenylboronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Bromo-5-chloro-4-fluorophenylboronic acid, pinacol ester” is a type of organoboron reagent. These reagents are highly valuable building blocks in organic synthesis . They are generally environmentally benign and have properties that have been tailored for application under specific conditions .

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It uses organoboron reagents and operates under exceptionally mild and functional group-tolerant reaction conditions . Protodeboronation of pinacol boronic esters has been used in a formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación

Polymer Synthesis

3-Bromo-5-chloro-4-fluorophenylboronic acid, pinacol ester, serves as a precursor in the synthesis of polymers with tailored light emission properties. Neilson et al. (2007) demonstrated its use in the formation of mixed chromophore perfluorocyclobutyl (PFCB) copolymers through a Suzuki coupling reaction. These polymers exhibit high molecular weights, superb thermal stability, and tailored emission across the visible spectrum, suggesting potential applications in optoelectronic devices and light-emitting diodes (Neilson, Budy, Ballato, & Smith, 2007).

Organic Synthesis Methodologies

This compound is instrumental in developing new methodologies for synthesizing unsymmetrical 1,3-dienes through a palladium-catalyzed cross-coupling reaction, as shown by Takagi et al. (2002). This method facilitates the synthesis of 1-alkenylboronic acid pinacol esters, highlighting its role in constructing complex molecular architectures (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).

Material Science

Shoji et al. (2017) discovered that simple arylboronic esters, including derivatives similar to this compound, exhibit long-lived room-temperature phosphorescence in the solid state. This finding opens new avenues for the development of phosphorescent materials without heavy atoms, potentially updating the design principles for organic light-emitting diodes (OLEDs) and sensors (Shoji, Ikabata, Wang, Nemoto, Sakamoto, Tanaka, Seino, Nakai, & Fukushima, 2017).

Mecanismo De Acción

Target of Action

The primary target of 3-Bromo-5-chloro-4-fluorophenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide array of diverse molecules .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide array of diverse molecules .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the pH level strongly influences the rate of hydrolysis of the compound, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-bromo-5-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTDGSZGFHNFOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

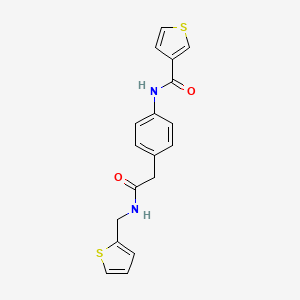

![2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2865189.png)

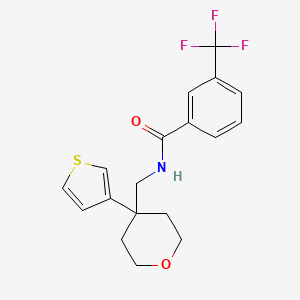

![4,4-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B2865195.png)

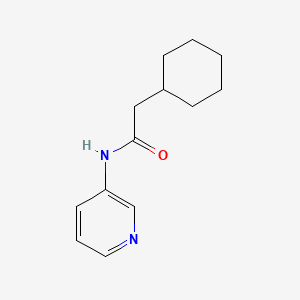

![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)

![1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2865208.png)